4-Chloro-5-(2-chloroethyl)pyrimidine
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Overview
Description
4-Chloro-5-(2-chloroethyl)pyrimidine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. This compound is characterized by the presence of chlorine atoms at the 4 and 5 positions of the pyrimidine ring and an ethyl group substituted with chlorine at the 2 position. It is used in various scientific research domains due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,5-dichloropyrimidine with ethylene in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing advanced reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(2-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation and Reduction Products: These reactions can yield hydroxylated or dechlorinated derivatives.
Scientific Research Applications
4-Chloro-5-(2-chloroethyl)pyrimidine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of DNA and RNA interactions due to its structural similarity to nucleotides.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-chloroethyl)pyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially inhibiting DNA replication and transcription. This interaction is facilitated by the compound’s ability to form covalent bonds with nucleophilic sites on DNA .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: This compound also contains chlorine and pyrimidine but differs in the position and type of substituents.
5-Chloro-2-methylpyrimidine: Another pyrimidine derivative with chlorine and a methyl group at different positions.
Uniqueness: 4-Chloro-5-(2-chloroethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it particularly useful in nucleophilic substitution reactions, and its ethyl group enhances its interaction with biological molecules .
Properties
IUPAC Name |
4-chloro-5-(2-chloroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-2-1-5-3-9-4-10-6(5)8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRBWHHBMWGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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